molecular formula C9H13ClN2O3 B1487430 Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2206824-49-7

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No. B1487430
CAS RN: 2206824-49-7
M. Wt: 232.66 g/mol
InChI Key: CHLOKPAMRRXCJU-UHFFFAOYSA-N
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Description

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride, also known as M2PCOH, is a novel compound with numerous potential applications in the field of scientific research. M2PCOH is a highly versatile compound due to its wide range of properties and its ability to be synthesized in a variety of ways.

Scientific Research Applications

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for the synthesis of heterocyclic compounds. Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has also been used in the synthesis of pharmaceuticals and in the study of enzyme inhibition and drug metabolism.

Mechanism of Action

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride acts as a ligand for metal complexes, forming a coordination bond with metals such as iron and copper. This allows the compound to bind to metal ions and form a complex, which can then be used to study enzyme inhibition and drug metabolism.
Biochemical and Physiological Effects
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to inhibit the activity of enzymes, including cytochrome P450 and acetylcholinesterase. Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a highly versatile compound, and can be synthesized in a variety of ways. It is also relatively stable, and has a long shelf life. However, Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a relatively expensive compound, and is not widely available.

Future Directions

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the use of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride as a reagent for the synthesis of heterocyclic compounds, or as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted to explore the effects of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride on enzyme inhibition and drug metabolism. Other potential future directions for research could include exploring the effects of Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride on cell growth and development, or on the immune system.

properties

IUPAC Name

methyl 2-pyrrolidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-13-9(12)7-5-14-8(11-7)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOKPAMRRXCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
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Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride
Reactant of Route 6
Methyl 2-(2-pyrrolidinyl)-1,3-oxazole-4-carboxylate hydrochloride

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